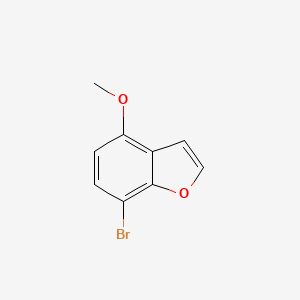

7-Bromo-4-methoxy-1-benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

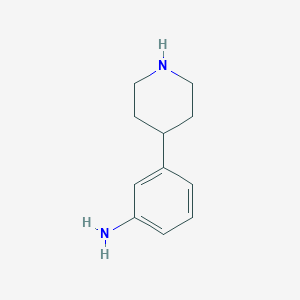

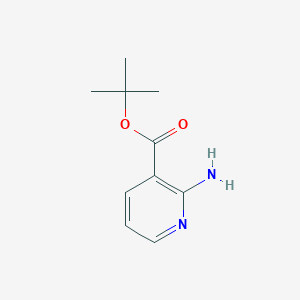

7-Bromo-4-methoxy-1-benzofuran is a chemical compound that belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure. The presence of a bromo and a methoxy group on the benzofuran skeleton suggests that this compound could be a versatile intermediate for the synthesis of various biologically active molecules or natural products.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been reported in the literature. A general method for synthesizing 2-aryl/alkyl-5-bromo-7-methoxy benzofurans has been developed, starting from o-Vanillin, a readily available compound. This method involves a five-step process that culminates in the application of a Heck reaction, which is facilitated by a palladium catalyst, to produce biologically active natural products such as Egonol and Homoegonol .

Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methoxy-1-benzofuran would consist of a benzofuran core with a bromine atom attached to the seventh position and a methoxy group at the fourth position. This arrangement of substituents is expected to influence the reactivity and electronic properties of the molecule, making it a valuable compound for further chemical transformations.

Chemical Reactions Analysis

While the specific chemical reactions of 7-Bromo-4-methoxy-1-benzofuran are not detailed in the provided papers, the synthesis of similar benzofuran derivatives involves reactions such as condensation, hydrolysis, and decarboxylation. For instance, the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate using Tanaka's method leads to the formation of a furanoisoflavone derivative . These reactions are indicative of the types of chemical transformations that benzofuran derivatives can undergo.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis Methods and Applications

Synthesis of Biological Active Compounds : A general method was developed for synthesizing 2-aryl/alkyl-5-bromo-7-methoxy benzofurans from o-Vanillin. These benzofurans were successfully converted into biologically active natural products Egonol, Homoegonol, and analogs using Heck reaction with ethyl/methyl acrylate in the presence of a palladium catalyst (More & Mali, 2016).

Synthesis of Copolymers : 7-Methoxy-2-acetyl benzofuryl methylmethacrylate (MABMM) was synthesized and copolymerized with styrene. The study reported the synthesis, characterization, and kinetic parameters of these copolymers, which are crucial for material science applications (Ilter, Soykan, & Solmaz, 2015).

Synthesis of Novel Compounds : Research on the synthesis of different heterocycles using 4-(4-Methylphenylhydrazono)-1H-pyrano[3,4-b]benzofuran-1,3-dione highlighted the versatility of benzofuran compounds in creating novel molecules with potential biological activities (Patankar, Athalye, Verma, & Dalvi, 2000).

Pharmaceutical and Biochemical Research

β-Amyloid Aggregation Inhibitor : Synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor, was reported. This has implications for Alzheimer's disease research (Choi, Seo, Son, & Kang, 2003).

σ-Receptor Ligands : A study on spiro[[2]benzofuran-1,4‘-piperidines] revealed their affinity for σ1- and σ2-receptors, important in neurological and psychiatric disorders (Maier & Wünsch, 2002).

Neuroprotective and Antioxidant Effects : Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. This research contributes to the development of treatments for neurodegenerative diseases (Cho et al., 2015).

Antimicrobial Agents : Benzofuran and its derivatives were identified as potential structures for developing antimicrobial agents, highlighting their role in combating antibiotic resistance (Hiremathad et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

7-bromo-4-methoxy-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVOAENFWKIPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622878 |

Source

|

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-methoxy-1-benzofuran | |

CAS RN |

286836-01-9 |

Source

|

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)